(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate
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Overview
Description
®-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
®-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
- 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
- 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane
Uniqueness
®-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate stands out due to its specific tert-butyl and carboxylate functional groups, which can influence its reactivity and biological activity. These features may provide advantages in terms of stability, solubility, and binding affinity compared to similar compounds.
This detailed article provides a comprehensive overview of ®-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[35]nonane-8-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (6R)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-9-5-14(10(15)17-11(2,3)4)6-12(13-9)7-16-8-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
HEQKBJZRHDPYEM-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC2(N1)COC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC2(N1)COC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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